Ridaura

Beschreibung

Eigenschaften

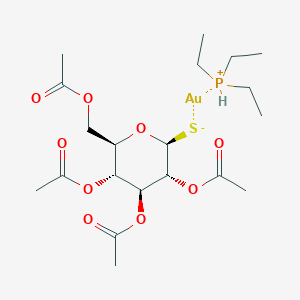

Molekularformel |

C20H35AuO9PS |

|---|---|

Molekulargewicht |

679.5 g/mol |

IUPAC-Name |

gold;(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphanium |

InChI |

InChI=1S/C14H20O9S.C6H15P.Au/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;1-4-7(5-2)6-3;/h10-14,24H,5H2,1-4H3;4-6H2,1-3H3;/t10-,11-,12+,13-,14+;;/m1../s1 |

InChI-Schlüssel |

IRPYFWIZKIOHQN-XTZHGVARSA-N |

Isomerische SMILES |

CC[PH+](CC)CC.CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au] |

Kanonische SMILES |

CC[PH+](CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Auranofin's Journey into the Cell: An In-depth Technical Guide to its Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auranofin, a gold(I)-containing compound initially approved for the treatment of rheumatoid arthritis, is experiencing a resurgence in interest due to its potent anticancer and antimicrobial properties. A thorough understanding of its cellular uptake, distribution, and the molecular pathways it perturbs is critical for its successful repurposing and the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on auranofin's cellular journey, detailing its mechanisms of entry, subcellular localization, and its impact on key signaling cascades. Quantitative data from various studies are summarized, and detailed protocols for key experimental procedures are provided to facilitate further research in this promising field.

Auranofin Cellular Uptake: A Multi-faceted Entry

The cellular accumulation of auranofin is a complex process influenced by multiple factors, including concentration, time, and temperature. Evidence suggests that auranofin does not rely on a single mode of entry but rather utilizes a combination of mechanisms.

Initial interaction with the cell membrane is proposed to involve a sequential ligand exchange process. The tetraacetylthioglucose moiety of auranofin is shed, while the gold and triethylphosphine (B1216732) components are internalized. This process is inhibited by N-ethylmaleimide, indicating the involvement of sulfhydryl groups in membrane proteins. However, it is not affected by inhibitors of energy-dependent transport like 2,4-dinitrophenol (B41442) and NaF, suggesting a passive or facilitated diffusion component. The presence of serum proteins, such as albumin, can reduce the cellular association and uptake of auranofin.

While the precise transporters involved in auranofin uptake are still under investigation, the role of organic cation transporters (OCTs) has been suggested for other metal-based drugs and warrants further investigation for auranofin.

Intracellular Distribution: Reaching Key Cellular Compartments

Once inside the cell, auranofin's components, gold and triethylphosphine, distribute among various subcellular compartments, including the nucleus, cytosol, and membrane fractions. This broad distribution allows auranofin to interact with a multitude of molecular targets, contributing to its diverse biological effects.

Speciation analysis using inductively coupled plasma mass spectrometry (ICP-MS) has revealed that auranofin has a strong affinity for proteins over DNA and RNA. Studies have shown that a significant percentage of intracellular gold is associated with proteins of various sizes.

Table 1: Quantitative Data on Auranofin Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| Non-Small Cell Lung Cancer (NSCLC) | |||

| Calu-3 | NSCLC | < 1.0 | Not Specified |

| HCC366 | NSCLC | < 1.0 | Not Specified |

| H1437 | NSCLC | 1.1 | Not Specified |

| A549 | NSCLC | 4-5 | 24 |

| SK-LU-1 | NSCLC | 4-5 | 24 |

| Calu-6 | NSCLC | 3 | 24 |

| NCI-H460 | NSCLC | 4 | 24 |

| NCI-H1299 | NSCLC | 1-2 | 24 |

| Breast Cancer | |||

| MCF-7 | Breast Adenocarcinoma | 17.68 ± 0.10 | 6 |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~3 | 24 |

| Prostate Cancer | |||

| PC3 | Prostate Adenocarcinoma | 14.33 ± 0.10 | 6 |

| Ovarian Cancer | |||

| PEO1 | High-Grade Serous Ovarian Cancer | Not Specified | Not Specified |

| PEO4 | High-Grade Serous Ovarian Cancer | Not Specified | Not Specified |

| Chronic Lymphocytic Leukemia (CLL) | |||

| Primary CLL cells | CLL | Variable (see source) | 24 |

Table 2: Subcellular Distribution of Auranofin-Derived Gold

| Cell Line | Fraction | Gold Content (% of total cellular gold) | Method |

| MRC-5 (fibroblasts) | Hydrophobic | Not Specified | LLE-ICP-MS |

| Interphase (proteins) | Higher amount | LLE-ICP-MS | |

| Water phase (DNA/RNA, metabolites) | 11.1 - 18.9% | LLE-ICP-MS | |

| A-549 (epithelial cancer) | Hydrophobic | Not Specified | LLE-ICP-MS |

| Interphase (proteins) | Up to 24.3% | LLE-ICP-MS | |

| Water phase (DNA/RNA, metabolites) | 11.1 - 18.9% | LLE-ICP-MS |

Key Signaling Pathways Modulated by Auranofin

Auranofin's therapeutic effects are largely attributed to its ability to interfere with critical cellular signaling pathways. Its primary and most well-documented target is thioredoxin reductase (TrxR) , a key enzyme in the cellular antioxidant system.

Inhibition of the Thioredoxin System

Auranofin potently inhibits both the cytosolic (TrxR1) and mitochondrial (TrxR2) isoforms of thioredoxin reductase.[1] This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering downstream events such as apoptosis.

PI3K/AKT/mTOR Pathway Inhibition

Auranofin has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[2] This inhibition is achieved by reducing the expression and/or phosphorylation of key components of this pathway, including AKT, mTOR, S6 kinase, and 4E-BP1.

NF-κB Signaling Pathway Modulation

Auranofin can suppress the pro-inflammatory NF-κB signaling pathway.[1] It has been shown to inhibit the dimerization of Toll-like receptor 4 (TLR4), a key upstream activator of NF-κB.[1] Additionally, auranofin can inhibit the activation of IκB kinase (IKK), leading to the stabilization of IκBα and the prevention of NF-κB nuclear translocation.[1]

Induction of Apoptosis

By inducing oxidative stress and inhibiting pro-survival signaling pathways, auranofin effectively triggers programmed cell death, or apoptosis. This is characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and depolarization of the mitochondrial membrane.

Experimental Protocols

Cellular Uptake Assay (using Radiolabeled Auranofin)

Objective: To quantify the cellular uptake of auranofin over time.

Materials:

-

Radiolabeled auranofin (e.g., [198Au]auranofin)

-

Cell culture medium and supplements

-

Target cells (e.g., cancer cell line of interest)

-

Phosphate-buffered saline (PBS), ice-cold

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Prepare working solutions of radiolabeled auranofin at various concentrations in cell culture medium.

-

Remove the culture medium from the wells and wash the cells once with warm PBS.

-

Add the radiolabeled auranofin solutions to the wells and incubate for different time points (e.g., 0.5, 1, 2, 4, 24 hours) at 37°C.

-

To terminate the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.

-

Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of parallel wells to normalize the radioactivity counts.

-

Calculate the uptake as counts per minute (CPM) per milligram of protein.

Subcellular Fractionation and Gold Quantification by ICP-MS

Objective: To determine the distribution of auranofin-derived gold in different subcellular compartments.

Materials:

-

Auranofin

-

Target cells

-

Subcellular fractionation kit (or buffers for differential centrifugation: hypotonic buffer, isotonic buffer, etc.)

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

ICP-MS instrument

-

Nitric acid (trace metal grade)

Protocol:

-

Treat cells with auranofin at the desired concentration and for the desired time.

-

Harvest the cells and wash them with ice-cold PBS.

-

Perform subcellular fractionation using a commercial kit or a standard differential centrifugation protocol to isolate the nuclear, cytosolic, and membrane fractions.

-

Determine the protein concentration of each fraction.

-

Digest a known amount of each fraction with concentrated nitric acid at an elevated temperature until the sample is completely dissolved.

-

Dilute the digested samples with deionized water to a suitable concentration for ICP-MS analysis.

-

Prepare gold standards of known concentrations for calibration.

-

Analyze the samples and standards using ICP-MS to determine the concentration of gold in each subcellular fraction.

-

Express the results as the amount of gold per milligram of protein in each fraction or as a percentage of the total cellular gold.

Western Blot Analysis of Signaling Pathways

Objective: To assess the effect of auranofin on the phosphorylation and expression levels of key proteins in a specific signaling pathway (e.g., PI3K/AKT/mTOR).

Materials:

-

Auranofin

-

Target cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-mTOR, anti-total-mTOR)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Treat cells with auranofin at various concentrations and for different time points.

-

Lyse the cells and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after auranofin treatment.

Materials:

-

Auranofin

-

Target cells

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Treat cells with auranofin at the desired concentrations for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

References

Ridaura (Auranofin) and Its Impact on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ridaura, the brand name for the gold-containing compound auranofin, is an FDA-approved drug historically used for the treatment of rheumatoid arthritis. Emerging research has repurposed auranofin as a potent anticancer agent, with its primary mechanism of action converging on the mitochondrion. This technical guide provides an in-depth analysis of the multifaceted effects of auranofin on mitochondrial function. Auranofin disrupts the mitochondrial redox balance, primarily by inhibiting the thioredoxin reductase (TrxR) system, leading to a cascade of events including increased reactive oxygen species (ROS) production, mitochondrial membrane depolarization, and the induction of the mitochondrial permeability transition, ultimately culminating in apoptotic cell death. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Inhibition of Mitochondrial Thioredoxin Reductase

Auranofin's primary molecular target within the mitochondria is thioredoxin reductase 2 (TrxR2), a key selenoenzyme responsible for maintaining the mitochondrial thiol redox state.[1][2] By irreversibly binding to the selenocysteine (B57510) residue in the active site of TrxR2, auranofin potently inhibits its enzymatic activity.[1] This inhibition disrupts the entire mitochondrial thioredoxin system (comprising NADPH, TrxR2, and thioredoxin 2), which is crucial for detoxifying reactive oxygen species and maintaining the function of various mitochondrial proteins.[2][3]

The inhibition of TrxR2 by auranofin leads to a more oxidized mitochondrial environment and is a critical initiating event for the downstream consequences on mitochondrial function and cell viability.[4]

Signaling Pathways and Cellular Consequences

The inhibition of TrxR2 by auranofin triggers a cascade of interconnected signaling events that severely compromise mitochondrial integrity and function.

Induction of Oxidative Stress

The disruption of the mitochondrial thioredoxin system by auranofin leads to a significant increase in mitochondrial reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[4][5][6] This occurs because the impaired TrxR2 can no longer effectively reduce peroxiredoxin 3 (Prx3), a major mitochondrial peroxidase.[4][7] The accumulation of ROS creates a state of severe oxidative stress within the mitochondria, leading to oxidative damage to lipids, proteins, and mitochondrial DNA.[5]

Mitochondrial Permeability Transition and Membrane Depolarization

Auranofin is a potent inducer of the mitochondrial permeability transition (MPT), a phenomenon characterized by the opening of a non-specific pore in the inner mitochondrial membrane, known as the permeability transition pore (PTP).[1] The induction of MPT by auranofin is dependent on the presence of calcium ions and mitochondrial energization.[1] The opening of the PTP leads to the dissipation of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, and osmotic swelling of the mitochondrial matrix.[1][8] This loss of ΔΨm is a critical event in the apoptotic cascade.[5]

Induction of Mitochondria-Mediated Apoptosis

The culmination of mitochondrial insults induced by auranofin is the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[9][10] This process involves several key steps:

-

Regulation by Bcl-2 Family Proteins: Auranofin treatment leads to a decrease in the expression of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, and an increase in the expression of pro-apoptotic members like Bax.[5][10]

-

Cytochrome c Release: The loss of mitochondrial membrane integrity, facilitated by MPT and the action of pro-apoptotic Bcl-2 proteins, results in the release of cytochrome c from the intermembrane space into the cytosol.[5][7]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[9][10]

-

VDAC Oligomerization: Auranofin has also been shown to promote the oligomerization of the voltage-dependent anion channel (VDAC) in the outer mitochondrial membrane, a process that can contribute to the release of apoptotic factors.[9][10]

-

Annexin (B1180172) A5 Translocation: Auranofin can increase the expression of Annexin A5 and promote its translocation to the mitochondria, which plays a role in auranofin-induced mitochondrial apoptosis.[9][10]

References

- 1. Induction of mitochondrial permeability transition by auranofin, a Gold(I)-phosphine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Effect of auranofin on the mitochondrial generation of hydrogen peroxide. Role of thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Auranofin Mediates Mitochondrial Dysregulation and Inflammatory Cell Death in Human Retinal Pigment Epithelial Cells: Implications of Retinal Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The thioredoxin reductase inhibitor auranofin triggers apoptosis through a Bax/Bak-dependent process that involves peroxiredoxin 3 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Auranofin promotes mitochondrial apoptosis by inducing annexin A5 expression and translocation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Thioredoxin Reductase Inhibition by Auranofin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Auranofin, a gold-containing compound initially approved for the treatment of rheumatoid arthritis, has garnered significant attention for its potent anticancer properties. The primary mechanism underlying its therapeutic efficacy is the irreversible inhibition of thioredoxin reductase (TrxR), a critical enzyme in the cellular antioxidant defense system. By targeting TrxR, auranofin disrupts cellular redox homeostasis, leading to a cascade of events that culminate in cancer cell death. This technical guide provides an in-depth overview of the mechanism of TrxR inhibition by auranofin, the downstream cellular consequences, detailed experimental protocols for studying these effects, and a summary of key quantitative data.

Mechanism of Thioredoxin Reductase Inhibition

The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is a pivotal component of the cell's antioxidant and redox-regulating machinery.[1] TrxR is a selenocysteine-containing enzyme responsible for reducing oxidized Trx.[2] Auranofin's inhibitory action stems from the high affinity of its gold(I) ion for the selenocysteine (B57510) residue within the active site of TrxR.[2] This interaction leads to the formation of a covalent bond, irreversibly inactivating the enzyme.[1] The inhibition of TrxR prevents the regeneration of reduced thioredoxin, leading to an accumulation of oxidized Trx and a subsequent disruption of the cellular redox balance.[1]

Cellular Consequences of TrxR Inhibition by Auranofin

The inhibition of TrxR by auranofin triggers a series of downstream events that are particularly detrimental to cancer cells, which often exhibit a state of heightened oxidative stress.

Induction of Oxidative Stress

The primary consequence of TrxR inhibition is a significant increase in intracellular reactive oxygen species (ROS).[1] With the thioredoxin system compromised, cells are unable to effectively neutralize ROS, leading to oxidative damage to proteins, lipids, and DNA. This pro-oxidant effect is a key driver of auranofin's anticancer activity.[2]

Induction of Apoptosis

Auranofin is a potent inducer of apoptosis in a wide range of cancer cells.[2][3] The accumulation of ROS and the resulting cellular damage activate both the intrinsic and extrinsic apoptotic pathways. This is characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and the activation of caspases, including caspase-3, -8, and -9.[3]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The surge in ROS can lead to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering ER stress and activating the unfolded protein response (UPR).[4][5][6] Key markers of the UPR, such as the phosphorylation of PERK and eIF2α, and increased expression of ATF4 and CHOP, are observed following auranofin treatment.[7] Prolonged ER stress ultimately contributes to the initiation of apoptosis.[8]

Modulation of Key Signaling Pathways

Auranofin has been shown to modulate several critical signaling pathways in cancer cells:

-

PI3K/Akt Pathway: Auranofin can suppress the pro-survival PI3K/Akt signaling pathway, which is frequently overactive in cancer.[9][10]

-

Nrf2 Pathway: Inhibition of TrxR by auranofin can lead to the activation of the Nrf2 pathway, a key regulator of the antioxidant response.[4][11] This represents a cellular attempt to counteract the induced oxidative stress.[4]

Quantitative Data

The following tables summarize the inhibitory concentrations of auranofin on cell viability and TrxR activity in various cancer cell lines.

Table 1: IC50 Values of Auranofin for Cell Viability

| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |

| Calu-6 | Lung Cancer | 24 | ~3 | [12] |

| A549 | Lung Cancer | 24 | 4-5 | [12] |

| SK-LU-1 | Lung Cancer | 24 | 4-5 | [12] |

| NCI-H460 | Lung Cancer | 24 | ~4 | [12] |

| NCI-H1299 | Lung Cancer | 24 | 1-2 | [12] |

| B16-F10 | Melanoma | 48 | 3 | [13] |

| LLC2 | Lewis Lung Carcinoma | 48 | 3 | [13] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 72 | Not specified | [14] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 72 | <1 | [14] |

| BT-549 | Triple-Negative Breast Cancer | 72 | >6 | [14] |

Table 2: Inhibition of Thioredoxin Reductase Activity by Auranofin

| Cell Line/System | Auranofin Concentration (µM) | % Inhibition | Reference |

| DMS273 SCLC Xenografts | 4 mg/kg (in vivo) | 50% | [15] |

| Murine Transformed Club Cells | 0.5 | 50% | [11] |

| PEO1 Ovarian Cancer Cells | 1, 2, 4 | Dose-dependent decrease | [16] |

| PEO4 Ovarian Cancer Cells | 1, 2, 4 | Dose-dependent decrease | [16] |

| Calu-6 Lung Cancer Cells | ≥IC50 | Dose-dependent decrease | [12] |

| A549 Lung Cancer Cells | ≥IC50 | Dose-dependent decrease | [12] |

Experimental Protocols

Thioredoxin Reductase (TrxR) Activity Assay (DTNB Reduction Method)

This protocol is adapted from commercially available kits and is a common method for measuring TrxR activity.[17][18][19][20]

Materials:

-

Cell lysate or purified TrxR

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, with 1 mM EDTA)

-

NADPH solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

TrxR specific inhibitor (for measuring background activity)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Sample Preparation:

-

For cell lysates, homogenize cells in cold Assay Buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

Prepare two sets of wells for each sample: one for total activity and one for background activity (with TrxR inhibitor).

-

Add the sample (cell lysate or purified enzyme) to the wells. Adjust the volume with Assay Buffer.

-

To the background wells, add the TrxR specific inhibitor. To the total activity wells, add an equal volume of Assay Buffer.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mix containing NADPH and DTNB in Assay Buffer.

-

Initiate the reaction by adding the reaction mix to all wells.

-

Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance for each well.

-

Subtract the rate of the background wells from the rate of the total activity wells to determine the TrxR-specific activity.

-

Activity can be calculated using the molar extinction coefficient of TNB (the product of DTNB reduction), which is 14,150 M⁻¹cm⁻¹.[18]

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes fluorescent probes to detect intracellular ROS levels by flow cytometry or fluorescence microscopy.[16][21][22][23]

Materials:

-

Cells of interest

-

Auranofin

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or Dihydroethidium (DHE)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture vessels.

-

Treat cells with the desired concentrations of auranofin for the specified time. Include a vehicle-treated control.

-

-

Probe Staining:

-

After treatment, wash the cells with PBS.

-

Incubate the cells with H2DCFDA (for general ROS) or DHE (for superoxide) at 37°C in the dark.

-

-

Measurement:

-

Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

-

Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope and capture images.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of the cell population to determine the relative levels of intracellular ROS.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[24]

Materials:

-

Cells of interest

-

Complete culture medium

-

Auranofin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at or near 570 nm

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Prepare serial dilutions of auranofin in complete culture medium.

-

Replace the medium in the wells with the auranofin dilutions. Include vehicle control and untreated control wells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the viability against the logarithm of the auranofin concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by auranofin and a general experimental workflow for its investigation.

Caption: Auranofin-induced signaling cascade.

Caption: Experimental workflow for auranofin studies.

Conclusion

Auranofin's potent and specific inhibition of thioredoxin reductase makes it a compelling candidate for anticancer therapy. By inducing a state of severe oxidative stress, auranofin effectively triggers multiple cell death pathways in cancer cells. The information and protocols provided in this guide offer a comprehensive resource for researchers investigating the multifaceted effects of auranofin and its potential for clinical translation. Further research into combination therapies and the development of more specific TrxR inhibitors holds promise for advancing cancer treatment.[25] A number of clinical trials are currently underway to evaluate the efficacy of auranofin in various cancers.[26]

References

- 1. mdpi.com [mdpi.com]

- 2. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Auranofin Induces Lethal Oxidative and Endoplasmic Reticulum Stress and Exerts Potent Preclinical Activity against Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Auranofin induces lethal oxidative and endoplasmic reticulum stress and exerts potent preclinical activity against chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Auranofin Induces ER Stress‐Mediated Apoptosis, and Its Combination With Bortezomib Elicits Paraptosis‐Like Cell Death in Malignant Canine Mammary Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]

- 20. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Gold-based cancer therapy could face competition from other substances | Karolinska Institutet [news.ki.se]

- 26. tandfonline.com [tandfonline.com]

Ridaura (Auranofin)-Induced Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which Ridaura (auranofin), a gold(I)-containing compound, induces oxidative stress. This document details the core molecular interactions, resultant signaling cascades, and methodologies for empirical investigation, presenting quantitative data and visual representations to facilitate a comprehensive understanding for research and development applications.

Core Mechanism: Inhibition of Thioredoxin Reductase

The primary mechanism by which auranofin induces oxidative stress is through the potent and selective inhibition of thioredoxin reductase (TrxR).[1][2][3][4][5][6] TrxR is a critical selenoenzyme in the thioredoxin system, responsible for maintaining the reduced state of thioredoxin (Trx). This system is a cornerstone of cellular redox homeostasis, playing a vital role in antioxidant defense and regulating various signaling pathways.[1]

Auranofin, with its gold(I) center, exhibits a high affinity for the selenocysteine (B57510) residue in the active site of TrxR, leading to irreversible inhibition.[5] This disruption of the thioredoxin system impairs the cell's ability to scavenge reactive oxygen species (ROS), leading to their accumulation and a state of oxidative stress.[4][6][7] The inhibition of TrxR1 is recognized as the principal mechanism of auranofin's cytotoxic effects.[1] In addition to the cytosolic TrxR1, auranofin has been shown to inhibit the mitochondrial TrxR2.[1][7]

Downstream Consequences of TrxR Inhibition and ROS Accumulation

The inhibition of TrxR and the subsequent elevation of intracellular ROS trigger a cascade of cellular events, culminating in cell death. These downstream effects are multifaceted and impact several key cellular organelles and pathways.

Endoplasmic Reticulum (ER) Stress

Increased ROS levels can lead to the accumulation of misfolded proteins within the endoplasmic reticulum, inducing ER stress and activating the unfolded protein response (UPR).[7][8][9][10] This is a significant contributor to auranofin-induced apoptosis.

Mitochondrial Dysfunction

Auranofin-induced oxidative stress directly impacts mitochondrial function. It can lead to the depolarization of the mitochondrial membrane, increased mitochondrial ROS production, and the release of pro-apoptotic factors like cytochrome c.[2][7][8] The inhibition of mitochondrial thioredoxin reductase (TrxR2) further exacerbates mitochondrial damage.[7]

DNA Damage

The accumulation of ROS can cause oxidative damage to cellular macromolecules, including DNA.[4][7] This DNA damage can activate apoptotic pathways as a cellular response to irreparable harm.

Effects on Other Antioxidant Systems

While TrxR is the primary target, auranofin has been shown to affect other components of the cellular antioxidant network:

-

Glutathione (B108866) (GSH) Metabolism: Auranofin can lead to a redistribution of the glutathione pool, including a decrease in intracellular GSH and the formation of glutathione-protein complexes.[11][12] Some studies have noted an initial compensatory increase in intracellular glutathione.[11] The combination of auranofin with agents that deplete glutathione, such as L-buthionine sulfoximine (B86345) (L-BSO), has been shown to have synergistic cytotoxic effects.[6][13]

-

Glutathione Peroxidase (GPx): At higher concentrations, auranofin can also inhibit glutathione peroxidase, another key antioxidant enzyme.[2][14]

-

Peroxiredoxins (PRDX): Recent studies have identified peroxiredoxin 1 (PRDX1) and peroxiredoxin 2 (PRDX2) as direct binding targets of auranofin, further contributing to the disruption of ROS scavenging.[15]

Signaling Pathway Modulation

Auranofin-induced oxidative stress leads to the modulation of critical signaling pathways, most notably the Nrf2-Keap1 pathway.

Activation of the Nrf2-Keap1 Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Auranofin treatment leads to the dissociation of the Nrf2-Keap1 complex.[16][17] This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.[16][17][18]

This activation of Nrf2 signaling is considered an adaptive response to the initial oxidative insult.[19] Key Nrf2 target genes upregulated by auranofin include:

-

Heme Oxygenase-1 (HO-1): A potent antioxidant and anti-inflammatory enzyme.[9][16][19]

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in glutathione synthesis.[9][19]

The activation of Nrf2 by auranofin has been shown to be dependent on Rac1/iNOS induction and MAPK activation.[16][17]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of auranofin.

| Parameter | Cell Line/System | Concentration/Value | Reference |

| TrxR Inhibition | Swan-71 | Significant at 20 nM | [2] |

| GPx Inhibition | Swan-71 | From 10 µM | [2] |

| Increased ROS | Swan-71 | At 100 nM | [2] |

| Apoptosis Induction (MCL) | JeKo-1, Z138C | 100 to 1000 nM | [9] |

| TrxR Activity Reduction (MCL) | JeKo-1, Z138C | 35-40% reduction | [9] |

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the literature to study auranofin-induced oxidative stress.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: Utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) or CM-H2DCFDA, which becomes fluorescent upon oxidation by ROS.

-

Protocol:

-

Culture cells to the desired confluency in appropriate multi-well plates.

-

Treat cells with various concentrations of auranofin or vehicle control for the desired time period.

-

In the final 30-60 minutes of treatment, incubate the cells with 5-10 µM DCFDA or CM-H2DCFDA at 37°C in the dark.

-

Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer. For flow cytometry, cells are first harvested.

-

A positive control, such as hydrogen peroxide (H₂O₂), should be included.[20]

-

To confirm ROS-dependency of downstream effects, a parallel experiment can be conducted with the co-incubation of an antioxidant like N-acetylcysteine (NAC).[4][6][12][20]

-

Thioredoxin Reductase (TrxR) Activity Assay

-

Principle: A colorimetric assay that measures the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) by TrxR in the presence of NADPH. The product, 5-thio-2-nitrobenzoic acid (TNB), can be quantified by its absorbance at 412 nm.

-

Protocol:

-

Treat cells with auranofin or vehicle control.

-

Harvest cells and prepare cell lysates according to the manufacturer's protocol of a commercial TrxR assay kit (e.g., from Cayman Chemical).[21]

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).

-

Add equal amounts of protein from each sample to the wells of a 96-well plate.

-

Initiate the reaction by adding the reaction mixture containing NADPH and DTNB.

-

Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

-

Calculate TrxR activity and normalize to the vehicle control.

-

Western Blot Analysis for Nrf2 Activation

-

Principle: Detects the levels of total and nuclear Nrf2, as well as downstream target proteins like HO-1 and GCLM, using specific antibodies.

-

Protocol:

-

Treat cells with auranofin or vehicle control.

-

For nuclear Nrf2, perform nuclear and cytoplasmic fractionation of cell lysates. For total protein levels, use whole-cell lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, GCLM, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

Glutathione (GSH) Measurement

-

Principle: Measures the levels of total glutathione or the ratio of reduced (GSH) to oxidized (GSSG) glutathione using a colorimetric or fluorometric assay.

-

Protocol:

-

Treat and harvest cells as described previously.

-

Deproteinize the cell lysates.

-

Use a commercial glutathione assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic recycling method where GSH reductase reduces GSSG to GSH, and GSH reacts with a chromogen like DTNB.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

To specifically measure GSSG, an initial step is included to derivatize and block the free GSH. The amount of GSH is then calculated by subtracting the GSSG from the total glutathione.

-

Visualizations

Signaling Pathways and Workflows

Caption: this compound's core mechanism of inducing apoptosis via TrxR inhibition and ROS production.

Caption: Auranofin-induced activation of the Nrf2 antioxidant response pathway.

Caption: General experimental workflow for studying this compound-induced oxidative stress.

References

- 1. Inhibition of Thioredoxin-Reductase by Auranofin as a Pro-Oxidant Anticancer Strategy for Glioblastoma: In Vitro and In Vivo Studies | MDPI [mdpi.com]

- 2. Selective inhibition of endogenous antioxidants with Auranofin causes mitochondrial oxidative stress which can be countered by selenium supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Thioredoxin Reductase Inhibition by Auranofin - ChemistryViews [chemistryviews.org]

- 6. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Auranofin induces lethal oxidative and endoplasmic reticulum stress and exerts potent preclinical activity against chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR reveals the metabolic changes induced by auranofin in A2780 cancer cells: evidence for glutathione dysregulation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Auranofin-induced oxidative stress causes redistribution of the glutathione pool in Taenia crassiceps cysticerci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pro-Oxidant Auranofin and Glutathione-Depleting Combination Unveils Synergistic Lethality in Glioblastoma Cells with Aberrant Epidermal Growth Factor Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The rheumatoid arthritis drug Auranofin targets peroxiredoxin 1 and peroxiredoxin 2 to trigger ROS-endoplasmic reticulum stress axis-mediated cell death and cytoprotective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Auranofin, a Gold(I)-Containing Antirheumatic Compound, Activates Keap1/Nrf2 Signaling via Rac1/iNOS Signal and Mitogen-Activated Protein Kinase Activation [jstage.jst.go.jp]

- 17. Frontiers | Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages [frontiersin.org]

- 18. Auranofin attenuates hepatic steatosis and fibrosis in nonalcoholic fatty liver disease via NRF2 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Exploiting the reactive oxygen species imbalance in high-risk paediatric acute lymphoblastic leukaemia through auranofin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Auranofin Induces Lethal Oxidative and Endoplasmic Reticulum Stress and Exerts Potent Preclinical Activity against Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Ridaura (Auranofin): An In-Depth Technical Guide to its In Vitro Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ridaura (auranofin), a gold-containing compound, has long been utilized in the treatment of rheumatoid arthritis. Its therapeutic efficacy is underpinned by a complex and multifaceted mechanism of action that extends beyond its initial clinical indications. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of auranofin, with a focus on its molecular targets and modulation of key signaling pathways. We consolidate quantitative data from multiple studies, detail relevant experimental protocols, and provide visual representations of the signaling cascades influenced by this compound. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and inflammation research.

Core Mechanisms of Anti-inflammatory Action

Auranofin exerts its anti-inflammatory effects through the modulation of several key signaling pathways and molecular targets. These mechanisms collectively contribute to the suppression of pro-inflammatory mediators and the resolution of inflammatory responses.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Auranofin has been demonstrated to be a potent inhibitor of the NF-κB pathway.[1][2] Its inhibitory action occurs at multiple levels, including the prevention of the degradation of IκB, the inhibitory protein of NF-κB, and the inhibition of IκB kinase (IKK) activity.[3] By blocking IKK, auranofin prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of inflammatory genes.[3][4] Furthermore, auranofin can inhibit the dimerization of Toll-like receptor 4 (TLR4), an upstream activator of the NF-κB pathway.[3]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in innate immunity by activating caspase-1 and processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Auranofin has been shown to effectively inhibit the activation of the NLRP3 inflammasome in response to various stimuli.[5][6][7] This inhibition leads to a reduction in the cleavage of caspase-1 and the subsequent maturation and secretion of IL-1β and IL-18.[5][6][7] The inhibitory effect of auranofin on the NLRP3 inflammasome is observed in both human and murine macrophages.[5][7]

Modulation of the Nrf2 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Auranofin is a known activator of the Nrf2 signaling pathway.[8][9][10] It promotes the dissociation of Nrf2 from its inhibitor, Keap1, leading to the nuclear translocation of Nrf2 and the subsequent transcription of its target genes.[8] This induction of the Nrf2-mediated antioxidant response contributes to the anti-inflammatory effects of auranofin by mitigating oxidative stress, a key driver of inflammation.[11][12]

Interference with MAPK Signaling

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are involved in a variety of cellular processes, including inflammation. Auranofin has been shown to influence MAPK signaling pathways, although the effects can be cell-type and context-dependent. Some studies have indicated that auranofin can induce the phosphorylation of MAPKs such as p38, ERK, and JNK.[8][13]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of auranofin from various studies.

| Parameter | Cell Line/System | Stimulus | IC50 / Concentration | Effect | Reference |

| NF-κB Inhibition | |||||

| IκB Kinase (IKK) Activity | Macrophages | Lipopolysaccharide (LPS) | 5-10 μM | Inhibition of IKK activity | [4] |

| NF-κB DNA Binding | U266 Myeloma Cells | - | 0.05 μM | Reduced nuclear NF-κB levels | [4] |

| NLRP3 Inflammasome Inhibition | |||||

| IL-1β Secretion | LPS-primed Bone Marrow-Derived Macrophages (BMDMs) | ATP | 0.01-0.3 µM | Concentration-dependent suppression | [6] |

| Caspase-1 (p20) Activation | LPS-primed BMDMs | ATP | 0.03 µM | Potent reduction | [6] |

| Cytokine and Mediator Production | |||||

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | - | 2.5-20 mM | Decreased production | [14][15] |

| TNF-α, IL-1β, IL-6 Production | RAW 264.7 Macrophages | - | 2.5-20 mM | Decreased production | [14][15] |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | - | Concentration-dependent | Inhibition of COX-2-dependent production | [14][16] |

| Thioredoxin Reductase (TrxR) Inhibition | |||||

| TrxR Activity | - | - | ~88 nM | IC50 | [17] |

| Cell Viability | |||||

| Cell Viability | Non-Small Cell Lung Cancer (NSCLC) Cell Lines | - | < 1.0 μM | IC50 in a subset of cell lines | [18][19] |

| Cell Viability | MCF-7 Breast Cancer Cells | - | 3.37 μM (MTS assay) | IC50 | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the in vitro anti-inflammatory properties of auranofin.

NF-κB Activation Assay

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with various concentrations of auranofin (e.g., 0.1-10 µM) for 1 hour, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) for a specified time (e.g., 30 minutes for IκBα degradation, 4 hours for cytokine production).

-

Nuclear Extraction: Nuclear and cytoplasmic extracts are prepared using a commercial nuclear extraction kit according to the manufacturer's instructions.

-

Western Blot Analysis: Protein concentrations are determined using a BCA protein assay. Equal amounts of protein from nuclear and cytoplasmic fractions are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against NF-κB p65, IκBα, and a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction). After washing, membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

ELISA for Cytokines: Supernatants from cell cultures are collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using commercially available ELISA kits, following the manufacturer's protocols.

NLRP3 Inflammasome Activation Assay

-

Cell Culture and Priming: Bone marrow-derived macrophages (BMDMs) are differentiated from bone marrow cells isolated from mice. BMDMs are primed with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Treatment and Stimulation: Primed cells are pre-treated with auranofin (e.g., 0.01-1 µM) for 1 hour, followed by stimulation with an NLRP3 activator such as ATP (5 mM) or nigericin (B1684572) (10 µM) for 30-60 minutes.

-

Western Blot for Caspase-1 and IL-1β Cleavage: Cell lysates and supernatants are collected. Proteins from the cell lysates are analyzed by Western blot for pro-caspase-1 and cleaved caspase-1 (p20). Proteins from the precipitated supernatant are analyzed for cleaved IL-1β (p17).

-

ELISA for Secreted IL-1β: The concentration of secreted IL-1β in the cell culture supernatant is quantified using a specific ELISA kit.

Nrf2 Activation and Target Gene Expression Assay

-

Cell Culture and Treatment: A suitable cell line, such as human retinal pigment epithelium (RPE) cells or macrophages, is treated with auranofin (e.g., 1-10 µM) for various time points (e.g., 4, 8, 12, 24 hours).

-

Nuclear Translocation of Nrf2: Nuclear extracts are prepared as described in the NF-κB assay. The levels of Nrf2 in the nuclear fraction are determined by Western blot analysis.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells using a commercial RNA isolation kit. cDNA is synthesized from the RNA using a reverse transcription kit. qRT-PCR is performed using specific primers for Nrf2 target genes such as HMOX1 and NQO1, with a housekeeping gene (e.g., GAPDH or ACTB) as an internal control. The relative gene expression is calculated using the ΔΔCt method.

-

Western Blot for HO-1: Whole-cell lysates are prepared, and the protein expression of HO-1 is analyzed by Western blot.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by auranofin and a typical experimental workflow for its in vitro evaluation.

Caption: Auranofin's inhibition of the NF-κB signaling pathway.

Caption: Auranofin's suppression of the NLRP3 inflammasome.

Caption: Auranofin's activation of the Nrf2 antioxidant pathway.

Caption: General experimental workflow for in vitro evaluation.

Conclusion

The in vitro anti-inflammatory properties of auranofin are extensive and well-documented. Its ability to concurrently inhibit key pro-inflammatory pathways such as NF-κB and the NLRP3 inflammasome, while simultaneously activating the protective Nrf2 antioxidant response, highlights its potential as a multi-target therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of auranofin and the development of novel anti-inflammatory drugs. A thorough understanding of these mechanisms is crucial for optimizing its clinical use and exploring its potential in a broader range of inflammatory and oxidative stress-related diseases.

References

- 1. The FDA-approved drug Auranofin has a dual inhibitory effect on SARS-CoV-2 entry and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Auranofin? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Auranofin Ameliorates Gouty Inflammation by Suppressing NLRP3 Activation and Neutrophil Migration via the IL-33/ST2–CXCL1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Auranofin, a gold(I)-containing antirheumatic compound, activates Keap1/Nrf2 signaling via Rac1/iNOS signal and mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Auranofin attenuates hepatic steatosis and fibrosis in nonalcoholic fatty liver disease via NRF2 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Auranofin Modulates Thioredoxin Reductase/Nrf2 Signaling in Peripheral Immune Cells and the CNS in a Mouse Model of Relapsing–Remitting EAE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. Auranofin inhibits overproduction of pro-inflammatory cytokines, cyclooxygenase expression and PGE2 production in macrophages | Semantic Scholar [semanticscholar.org]

- 16. Auranofin inhibits overproduction of pro-inflammatory cytokines, cyclooxygenase expression and PGE2 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apexbt.com [apexbt.com]

- 18. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]

- 20. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Spectrum of Ridaura (Auranofin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial properties of Ridaura (auranofin), an FDA-approved gold-containing compound. Initially developed for the treatment of rheumatoid arthritis, auranofin has demonstrated a broad spectrum of activity against a variety of microbial pathogens, including bacteria, fungi, parasites, and some viruses. This document summarizes the quantitative data on its antimicrobial efficacy, details the experimental protocols for assessing its activity, and illustrates the key signaling pathways involved in its mechanism of action.

Quantitative Antimicrobial Spectrum of Auranofin

Auranofin has shown significant efficacy against a wide range of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC), 50% Inhibitory Concentration (IC50), and 50% Effective Concentration (EC50) values reported in the literature.

Antibacterial Activity

Auranofin exhibits potent activity primarily against Gram-positive bacteria, including drug-resistant strains. Its efficacy against Gram-negative bacteria is limited, likely due to the permeability barrier of the outer membrane.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of Auranofin against Bacterial Pathogens

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Clinical Isolates (MSSA & MRSA) | 0.125 - 1 | [3][4] |

| Staphylococcus aureus | Vancomycin-Intermediate S. aureus (VISA) | 0.125 - 0.5 | [3] |

| Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | 0.015 - 0.06 | [5] |

| Streptococcus pneumoniae | Multidrug-Resistant Clinical Isolates | 0.12 - 2 | [2][6] |

| Enterococcus faecalis | Planktonic Cells | 0.125 - 0.5 | [7] |

Antifungal Activity

Auranofin has demonstrated activity against a variety of medically important fungi.

Table 2: Minimum Inhibitory Concentration (MIC) of Auranofin against Fungal Pathogens

| Fungal Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | Clinical Isolates | 1 - >16 | [8] |

| Cryptococcus neoformans | Clinical Isolates | 1 - 2 | [8] |

| Blastomyces dermatitidis | Clinical Isolates | 1 - 2 | [8] |

| Histoplasma capsulatum | Various Strains | 0.85 - 3.4 | [8] |

Antiparasitic Activity

Auranofin has shown potent activity against a range of parasitic protozoa.

Table 3: 50% Inhibitory Concentration (IC50) of Auranofin against Parasites

| Parasite Species | Strain(s) | IC50 (µM) | Reference(s) |

| Leishmania major | Amastigotes | 0.07 | [8] |

| Leishmania infantum | Amastigotes & Promastigotes | 9.68 | [9] |

| Plasmodium falciparum | - | Not specified | [10] |

Antiviral Activity

Auranofin has been investigated for its antiviral properties, particularly against SARS-CoV-2.

Table 4: 50% Effective Concentration (EC50) of Auranofin against Viruses

| Virus | Cell Line | EC50 (µM) | Reference(s) |

| SARS-CoV-2 | Huh7 cells | ~1.5 | [11] |

| SARS-CoV-2 | HEK ACE2 cells | 0.29 | [12] |

| SARS-CoV-2 | Calu-3 cells | 0.9 | [13] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of auranofin's antimicrobial spectrum.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of auranofin that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Auranofin stock solution

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Auranofin Dilutions: Serially dilute the auranofin stock solution in the appropriate broth medium across the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard for bacteria).

-

Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate containing the auranofin dilutions. Include a growth control (no auranofin) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

-

MIC Determination: The MIC is visually determined as the lowest concentration of auranofin in which there is no visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.

Crystal Violet Biofilm Assay

This protocol is used to quantify biofilm formation by microorganisms.[14][15][16]

Objective: To assess the effect of auranofin on the formation of microbial biofilms.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate growth medium

-

Auranofin

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Phosphate-buffered saline (PBS)

-

Plate reader

Procedure:

-

Biofilm Formation: Inoculate the wells of a 96-well plate with a bacterial suspension and the desired concentrations of auranofin. Include a control with no auranofin. Incubate for 24-48 hours to allow for biofilm formation.

-

Washing: Gently remove the planktonic (free-floating) bacteria by washing the wells with PBS.

-

Staining: Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

-

Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

-

Solubilization: Add 30% acetic acid to each well to dissolve the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

Mechanism of Action and Signaling Pathways

The primary antimicrobial mechanism of auranofin involves the inhibition of the enzyme thioredoxin reductase (TrxR).[17][18] This enzyme is crucial for maintaining the redox homeostasis within microbial cells. Inhibition of TrxR leads to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequent damage to cellular components, ultimately leading to cell death.[17]

Furthermore, auranofin has been shown to modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1][19][20][21][22]

Auranofin's Inhibition of Thioredoxin Reductase

The following diagram illustrates the central role of thioredoxin reductase in cellular redox balance and its inhibition by auranofin.

Caption: Auranofin inhibits thioredoxin reductase, disrupting redox balance.

Modulation of NF-κB and STAT3 Signaling Pathways

Auranofin's anti-inflammatory effects are, in part, due to its modulation of the NF-κB and STAT3 signaling pathways. The following diagram illustrates the inhibitory effect of auranofin on these pathways.

Caption: Auranofin inhibits key inflammatory signaling pathways.

Experimental Workflow

The general workflow for antimicrobial susceptibility testing is a multi-step process that involves preparing the antimicrobial agent and the microorganism, followed by incubation and analysis of the results.

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion

This compound (auranofin) demonstrates a significant and broad antimicrobial spectrum, with notable activity against Gram-positive bacteria, various fungi, and parasites. Its primary mechanism of action, the inhibition of thioredoxin reductase, represents a unique target in antimicrobial drug development. The additional modulation of key inflammatory pathways further highlights its potential as a multi-faceted therapeutic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the antimicrobial potential of auranofin and related compounds. Further research is warranted to fully elucidate its clinical utility in treating infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Auranofin is an effective agent against clinical isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Auranofin is an effective agent against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Auranofin Rapidly Eradicates Methicillin-resistant Staphylococcus aureus (MRSA) in an Infected Pressure Ulcer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Synergistic Microbicidal Effect of Auranofin and Antibiotics Against Planktonic and Biofilm-Encased S. aureus and E. faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bioengineer.org [bioengineer.org]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. The FDA-approved drug Auranofin has a dual inhibitory effect on SARS-CoV-2 entry and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal violet staining protocol | Abcam [abcam.com]

- 15. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 17. mdpi.com [mdpi.com]

- 18. What is the mechanism of Auranofin? [synapse.patsnap.com]

- 19. Auranofin, an antirheumatic drug, shows anticancer stem cell potential via suppression of the Stat3 signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antiproliferative effect of gold(I) compound auranofin through inhibition of STAT3 and telomerase activity in MDA-MB 231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Auranofin, an antirheumatic drug, shows anticancer stem cell potential via suppression of the Stat3 signal - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Ridaura (Auranofin) as a Potential Broad-Spectrum Antiviral Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ridaura, with its active ingredient auranofin, is an FDA-approved gold-containing compound historically used for the treatment of rheumatoid arthritis.[1] Emerging research has illuminated its potent antiviral properties against a range of novel and emerging viruses. This technical guide provides an in-depth overview of the current understanding of auranofin's antiviral activity, its mechanisms of action, and relevant experimental data and protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.

Introduction to Auranofin's Antiviral Potential

Auranofin's journey into the realm of antiviral research is a prime example of drug repurposing.[2] Initially recognized for its anti-inflammatory and immunomodulatory effects, its ability to modulate key cellular pathways has revealed a significant potential to combat viral infections.[1][3] Studies have demonstrated auranofin's efficacy against several viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.[4] Its multifaceted mechanism of action, targeting both viral and host factors, makes it a compelling candidate for further investigation as a broad-spectrum antiviral agent.

Mechanisms of Antiviral Action

Auranofin exerts its antiviral effects through several interconnected mechanisms, primarily centered around the disruption of cellular redox homeostasis and the inhibition of key inflammatory signaling pathways.

Inhibition of Thioredoxin Reductase (TrxR)

A primary and well-established target of auranofin is the selenoenzyme thioredoxin reductase (TrxR).[5] TrxR is a crucial component of the thioredoxin system, which plays a vital role in maintaining cellular redox balance and is involved in various cellular processes, including DNA synthesis and antioxidant defense. By irreversibly inhibiting TrxR, auranofin induces oxidative stress within the host cell. This elevated oxidative stress can interfere with viral replication and promote apoptosis in infected cells.[6]

Modulation of the NF-κB Signaling Pathway

Auranofin has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and is often hijacked by viruses to promote their replication and pathogenesis. Auranofin's inhibition of NF-κB activation leads to a significant reduction in the production of inflammatory cytokines, such as IL-6 and TNF-α, thereby mitigating the virus-induced cytokine storm that is a hallmark of severe viral infections like COVID-19.[8][9] The drug has been observed to act upstream in the NF-κB signaling cascade, preventing the formation of activation complexes.[7]

Interference with Viral Entry and Replication

Beyond its effects on host cell pathways, auranofin has been shown to directly interfere with viral processes. For SARS-CoV-2, it has been demonstrated that auranofin can inhibit the raft-dependent endocytic pathway, a crucial route for viral entry into host cells.[10] It also appears to increase the mobility of the ACE2 receptor at the cell surface, further impairing viral entry.[10] Additionally, some studies suggest that auranofin can inhibit viral enzymes essential for replication, such as the papain-like protease (PLpro) of SARS-CoV and SARS-CoV-2.[3]

Quantitative Data on Antiviral Activity

The antiviral efficacy of auranofin has been quantified in numerous in vitro studies. The following tables summarize the key findings against various novel viruses.

Table 1: In Vitro Antiviral Activity of Auranofin against SARS-CoV-2

| Cell Line | Assay | Metric | Value (µM) | Reference |

| Huh7 | RT-PCR | EC50 | ~1.5 | [11] |

| Vero E6 | Viral RNA quantification | EC50 | 1.2 ± 0.2 | [9] |

| A549-hACE2 | Viral RNA quantification | EC50 | 1.8 ± 0.9 | [7] |

| Huh7 | Cytotoxicity Assay | CC50 | ~5.7 | [1] |

| HEK-ACE2 | TCID50 Assay | EC50 | 0.29 | [12] |

| HEK-ACE2 | Cytotoxicity Assay | CC50 | 9.65 | [12] |

| SARS-CoV PLpro | Enzymatic Assay | IC50 | 25.5 | [3] |

| SARS-CoV-2 PLpro | Enzymatic Assay | IC50 | 0.75 | [3] |

Table 2: In Vitro Antiviral Activity of Auranofin against Other Novel Viruses

| Virus | Cell Line | Assay | Metric | Value (µM) | Reference |

| Chikungunya Virus (CHIKV) | HEK293 | Viral Replication Assay | - | Dose-dependent inhibition | [7] |

| Zika Virus (ZIKV) | HEK293 | Viral Replication Assay | - | Inhibition observed | [7] |

| Zika Virus (ZIKV) | C6/36 | Cytotoxicity Assay | IC50 | 0.254 (µg/mL) | [5] |

| Venezuelan Equine Encephalitis Virus (VEEV) | HEK293 | Viral Replication Assay | - | Inhibition observed | [7] |

| Human Immunodeficiency Virus (HIV) | Cultured Cells | HIV Infection Assay | - | Inhibition observed | [3] |

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to evaluate the antiviral activity of auranofin.

Cell Lines and Virus Culture

-

Cell Lines: A variety of cell lines have been utilized to study auranofin's antiviral effects, including human hepatoma cells (Huh7), African green monkey kidney cells (Vero E6), human lung adenocarcinoma cells engineered to express human ACE2 (A549-hACE2), and human embryonic kidney cells (HEK293).[7][11] These cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[7]

-

Virus Propagation: Viral stocks are propagated in susceptible cell lines. For instance, SARS-CoV-2 (USA-WA1/2020 isolate) is often grown in Vero E6 cells.[11]

Antiviral Activity Assays

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The following day, cells are pre-treated with various concentrations of auranofin or a vehicle control (e.g., DMSO) for a specified period (e.g., 2 hours).[9]

-

Cells are then infected with the virus at a specific multiplicity of infection (MOI).[11]

-

After a 2-hour incubation period to allow for viral entry, the inoculum is removed, and fresh media containing the corresponding concentration of auranofin is added.[11]

-

The infected cells are incubated for a defined period (e.g., 24 or 48 hours).[11]

-

Quantification of Viral Replication

-

Real-Time Reverse Transcription PCR (RT-qPCR): This is a common method to quantify viral RNA levels in both cell lysates and supernatants. Viral RNA is extracted, reverse transcribed to cDNA, and then amplified using primers and probes specific to a viral gene (e.g., the N1 gene for SARS-CoV-2).[11] The cycle threshold (Ct) values are used to determine the viral copy number.

-

Plaque Assay: This assay measures the amount of infectious virus particles. Serial dilutions of the cell culture supernatant are used to infect a monolayer of susceptible cells. After an incubation period, the cells are overlaid with a semi-solid medium (e.g., agarose) to restrict viral spread to adjacent cells. The formation of plaques (zones of cell death) is visualized by staining, and the number of plaque-forming units (PFU) per milliliter is calculated.[8]

-

TCID50 Assay: The 50% tissue culture infectious dose (TCID50) assay is another method to quantify infectious virus. Serial dilutions of a virus-containing sample are added to a multi-well plate of susceptible cells. After incubation, the wells are scored for the presence or absence of cytopathic effect (CPE). The TCID50 is the viral dilution that causes CPE in 50% of the wells.[12]

Cytotoxicity Assays

-

Procedure: To determine the cytotoxic concentration of auranofin, uninfected cells are treated with a range of drug concentrations for the same duration as the antiviral assays.

-

Readout: Cell viability is typically measured using commercially available assays such as the MTS assay, which measures mitochondrial activity.[7] The concentration of the drug that reduces cell viability by 50% is determined as the CC50 value.[1]

Visualizations

Signaling Pathways

Caption: Mechanism of action of auranofin against novel viruses.

Experimental Workflow

Caption: General experimental workflow for evaluating auranofin's antiviral activity.

Conclusion and Future Directions

The existing body of research strongly supports the potential of auranofin as a repurposed antiviral drug. Its ability to inhibit SARS-CoV-2 and other novel viruses in vitro is well-documented, and its mechanisms of action, targeting both host and viral factors, offer a promising strategy for broad-spectrum antiviral therapy. The dual anti-inflammatory and antiviral properties are particularly advantageous for treating viral diseases characterized by excessive inflammation.

References

- 1. Will Auranofin Become a Golden New Treatment Against COVID-19? - PubMed [pubmed.ncbi.nlm.nih.gov]